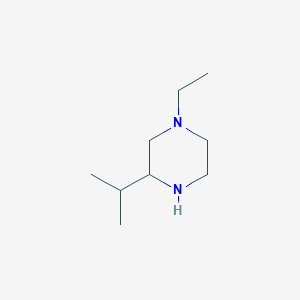
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Descripción general
Descripción
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (6-Br-4-TFM-2-TFM-1H-BI) is a novel compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that belongs to the class of benzimidazoles and is composed of a six-membered ring with two nitrogen atoms, a bromine atom, and three trifluoromethyl groups. 6-Br-4-TFM-2-TFM-1H-BI has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method and mechanism of action have been studied in detail. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
- Synthesis Techniques : A series of 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles, related to the core structure, were synthesized for pharmacological studies (Zhukovskaya et al., 2018).
Crystal Structure Analysis
- X-Ray Diffractometry : The crystal structures of benzimidazole compounds and their analogues were explored, providing insights into their molecular and crystal structures, which is crucial for understanding their interaction potentials (Hranjec et al., 2009).
Polyimides with Benzimidazole Rings
- Material Science Applications : New diamine monomers containing benzimidazole rings and trifluoromethyl groups were synthesized and used to create soluble polyimides, demonstrating significant thermal stability and low refractive indexes (Choi et al., 2008).
Chemical Synthesis
- One-Pot Synthesis Techniques : Efficient methods for synthesizing benzimidazole derivatives through one-pot reactions have been developed, which are significant for drug synthesis (Ge et al., 2007).
Luminescent Compounds
- Luminescence in Coordination Polymers : Research into the luminescent properties of benzimidazole-based compounds has been conducted, revealing potential applications in materials science (Yang et al., 2010).
Antiviral and Antibacterial Properties
- Biological Activities : Various benzimidazole derivatives have been synthesized and evaluated for their potential antiviral and antibacterial properties (Chen et al., 2003).
Computational Drug Design
- Pharmacophore Model Development : Computational drug design methods have been utilized to identify benzimidazole derivatives as potential inhibitors of bacterial targets (Aroso et al., 2021).
Propiedades
IUPAC Name |
6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCQZTWGBXGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




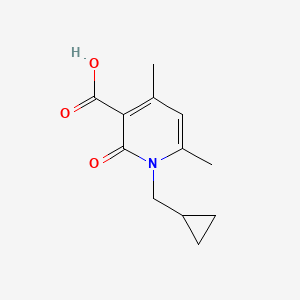

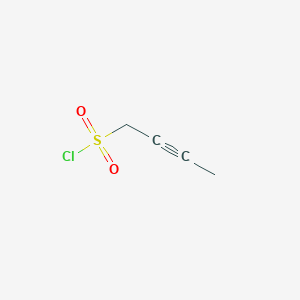


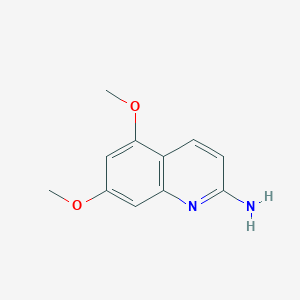
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)
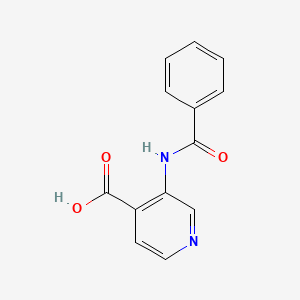

![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)


